Tetrabutylammonium difluorotriphenylstannate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

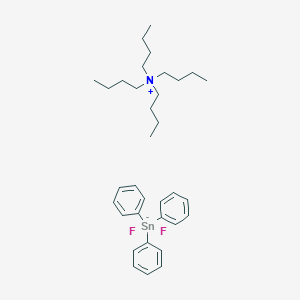

Tetrabutylammonium difluorotriphenylstannate is an organometallic compound with the chemical formula C34H51F2NSn and a CAS number of 139353-88-1. It consists of a tetrabutylammonium cation paired with a difluorotriphenylstannate anion. The compound is notable for its unique structural features, which include a central tin atom bonded to three phenyl groups and two fluorine atoms. This configuration imparts specific reactivity and properties that make it useful in various chemical applications.

TBAT's mechanism of action often involves the following steps:

- Fluoride transfer: The nucleophilic fluorine atom from TBAT attacks the electrophilic carbon atom in a carbonyl compound, forming a C-F bond.

- Lewis acid activation: The Sn center in TBAT can coordinate with electron-rich functional groups, activating them for further nucleophilic attack.

The specific mechanism depends on the reaction type and other reaction components.

- Toxicity: Limited data available, but suspected to be moderately toxic upon ingestion or inhalation.

- Flammability: Not flammable but may decompose upon heating, releasing harmful fumes.

- Reactivity: Reacts with moisture releasing hydrofluoric acid (highly corrosive).

- Safety Precautions: Handle with gloves and proper ventilation. Avoid contact with skin and eyes.

Nucleophilic Fluorinating Agent

One prominent application of tetrabutylammonium difluorotriphenylstannate is as a nucleophilic fluorinating agent. This means it can introduce a fluorine atom (F) into organic molecules by replacing another functional group. This property makes it valuable for synthesizing various fluorinated compounds, which often possess desirable properties in pharmaceuticals, agrochemicals, and materials science [, ].

Here are some specific examples of its use in nucleophilic fluorination:

- Fluorination of alkenes and alkynes: Tetrabutylammonium difluorotriphenylstannate can be used to introduce fluorine atoms to alkenes and alkynes, leading to the formation of fluoroalkenes and fluoroalkynes [].

- Fluorination of aromatic compounds: It can also be employed to fluorinate aromatic compounds, such as benzene derivatives, which are crucial building blocks in various drugs and materials [].

Cross-Coupling Reactions

Tetrabutylammonium difluorotriphenylstannate can participate in cross-coupling reactions, which are a fundamental tool in organic synthesis for forming new carbon-carbon bonds. In these reactions, it acts as a fluoride source, facilitating the formation of carbon-fluorine bonds [].

- Cross-coupling with vinyl and aryl triflates: It has been shown to be effective in cross-coupling reactions with vinyl and aryl triflates (esters of trifluoromethanesulfonic acid), leading to the formation of fluorinated alkenes and aromatics, respectively [].

Cocatalyst in Phase-Transfer Fluorination

Tetrabutylammonium difluorotriphenylstannate can function as a cocatalyst in phase-transfer fluorination reactions. These reactions involve transferring a fluorine atom from an inorganic fluoride source (e.g., potassium fluoride) to an organic molecule in a biphasic system (a mixture of two immiscible liquids). The cocatalyst helps improve the efficiency of the reaction by facilitating the transfer of the fluorine atom from the aqueous phase to the organic phase [].

- Formation of Disilene Fluoride Adducts: When reacted with potassium tert-butoxide, it produces disilylated fluorosilylenoids, which can undergo self-condensation to yield fluorodisilanyls .

- Alkylation of Enol Silyl Ethers: The compound can facilitate the alkylation process, making it valuable in synthesizing gem-difluorides .

- Reactions with Organolithium Reagents: It can also participate in reactions with organolithium compounds, expanding its utility in synthetic organic chemistry.

The synthesis of tetrabutylammonium difluorotriphenylstannate typically involves the following steps:

- Preparation of Tetrabutylammonium Salt: Tetrabutylammonium hydroxide or bromide is often used as the starting material.

- Reaction with Triphenyltin Chloride: The tetrabutylammonium salt reacts with triphenyltin chloride in the presence of fluoride sources to yield tetrabutylammonium difluorotriphenylstannate.

- Purification: The product may require purification through recrystallization or chromatography to achieve the desired purity level.

Tetrabutylammonium difluorotriphenylstannate has several applications in chemistry and materials science:

- Organic Synthesis: It serves as an important reagent for synthesizing various organofluorine compounds.

- Catalysis: The compound can act as a catalyst in specific organic transformations.

- Materials Science: Its unique properties make it suitable for developing new materials with tailored functionalities.

Tetrabutylammonium difluorotriphenylstannate can be compared with several similar compounds based on their structure and reactivity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Tetrabutylammonium fluoride | Contains fluoride without tin | Used for deprotection reactions |

| Triphenyltin chloride | Contains triphenyltin without ammonium | Used as a biocide and antifungal agent |

| Tetrabutylammonium hydride | Contains hydrogen instead of fluorine | Acts as a reducing agent |

Uniqueness

The uniqueness of tetrabutylammonium difluorotriphenylstannate lies in its combination of a tetrabutylammonium cation and a difluorotriphenylstannate anion, which provides specific reactivity patterns not found in other similar compounds. Its ability to facilitate the formation of organofluorine compounds distinguishes it from other tetrabutylammonium salts.

GHS Hazard Statements

H301 (88.64%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (88.64%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (88.64%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (97.73%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.73%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard